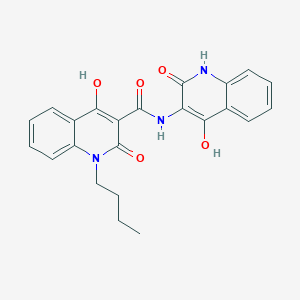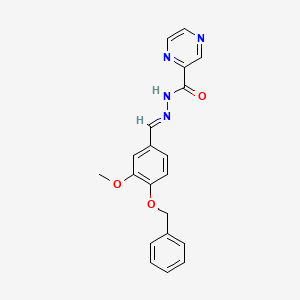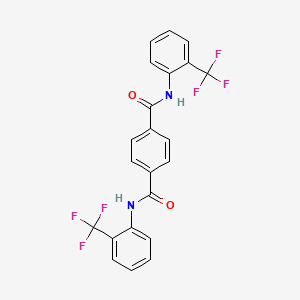
1-butyl-4-hydroxy-N-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)-2-oxo-1,2-dihydroquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-butyl-4-hydroxy-N-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a complex organic compound with a molecular formula of C25H24N4O5. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry.
Méthodes De Préparation
The synthesis of 1-butyl-4-hydroxy-N-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves multiple steps, typically starting with the preparation of the quinoline core. The synthetic route often includes:
Condensation reactions: These are used to form the quinoline ring system.
Hydroxylation: Introduction of hydroxyl groups at specific positions on the quinoline ring.
Butylation: Addition of a butyl group to the nitrogen atom.
Amidation: Formation of the carboxamide group.
Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
1-butyl-4-hydroxy-N-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The hydrogen atoms on the quinoline ring can be substituted with other functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis.
Applications De Recherche Scientifique
1-butyl-4-hydroxy-N-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases involving oxidative stress and inflammation.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-butyl-4-hydroxy-N-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, affecting cellular processes. The quinoline core can intercalate with DNA, potentially disrupting replication and transcription. Additionally, the compound may inhibit specific enzymes involved in oxidative stress and inflammation pathways.
Comparaison Avec Des Composés Similaires
Similar compounds to 1-butyl-4-hydroxy-N-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide include other quinoline derivatives such as:
Chloroquine: Known for its antimalarial activity.
Quinoline-2-carboxamide: Studied for its anti-inflammatory properties.
4-hydroxyquinoline: Investigated for its antimicrobial effects.
What sets 1-butyl-4-hydroxy-N-(4-hydroxy-2-oxo-1,2-dihydro-3-quinolinyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide apart is its unique combination of functional groups, which confer a distinct set of chemical and biological properties.
Propriétés
Formule moléculaire |
C23H21N3O5 |
|---|---|
Poids moléculaire |
419.4 g/mol |
Nom IUPAC |
1-butyl-4-hydroxy-N-(4-hydroxy-2-oxo-1H-quinolin-3-yl)-2-oxoquinoline-3-carboxamide |
InChI |
InChI=1S/C23H21N3O5/c1-2-3-12-26-16-11-7-5-9-14(16)19(27)17(23(26)31)21(29)25-18-20(28)13-8-4-6-10-15(13)24-22(18)30/h4-11,27H,2-3,12H2,1H3,(H,25,29)(H2,24,28,30) |
Clé InChI |
VLVNQLQGAFNFHE-UHFFFAOYSA-N |
SMILES canonique |
CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=C(C4=CC=CC=C4NC3=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 4-((E)-{[4-(2-pyridinyl)-1-piperazinyl]imino}methyl)benzoate](/img/structure/B11993140.png)

![[(3R,4S,5R,6R)-4,5-diacetyloxy-6-prop-2-enoxyoxan-3-yl] acetate](/img/structure/B11993144.png)
![2-methyl-N-{2,2,2-trichloro-1-[(1,1-dioxidotetrahydro-3-thienyl)amino]ethyl}propanamide](/img/structure/B11993145.png)
![Propyl 4-({[4-hydroxy-2-oxo-1-(prop-2-en-1-yl)-1,2-dihydroquinolin-3-yl]carbonyl}amino)benzoate](/img/structure/B11993164.png)
![(5E)-5-{[5-(4-chlorophenyl)furan-2-yl]methylidene}-3-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11993166.png)

![(3-Amino-4,6-diphenylthieno[2,3-b]pyridin-2-yl)(4-chlorophenyl)methanone](/img/structure/B11993172.png)
![3-Methyl-1-(2-nitro-4-trifluoromethyl-phenoxy)-7,8,9,10-tetrahydro-benzo[c]chromen-6-one](/img/structure/B11993178.png)
![3-[4-(benzyloxy)phenyl]-N'-[(E)-1-(3,4-dimethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11993182.png)
![2-(Naphthalen-2-yl)-5-(4-nitrophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11993189.png)

![6-Amino-1-(3-chlorophenyl)-4-(2,6-dichlorophenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11993211.png)
